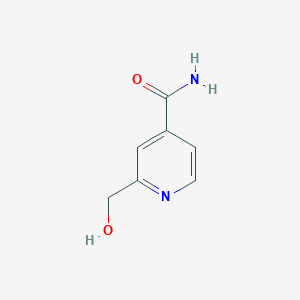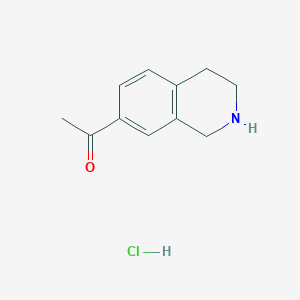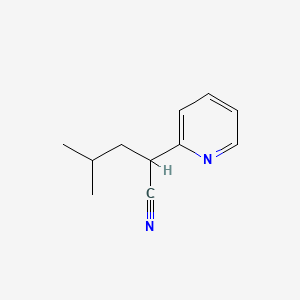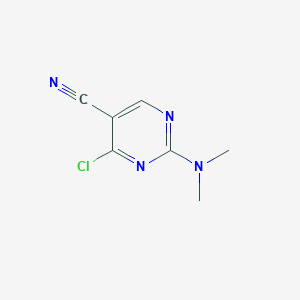
3,3'-Dibromodiphenyl ether
Übersicht
Beschreibung
3,3’-Dibromodiphenyl ether is an organobromine compound with the molecular formula C₁₂H₈Br₂O. It is a member of the polybrominated diphenyl ethers family, which are commonly used as flame retardants in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation .
Wissenschaftliche Forschungsanwendungen
3,3’-Dibromodiphenyl ether has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the environmental fate and degradation of polybrominated diphenyl ethers.
Toxicology: Research on its toxicological effects helps in understanding the impact of brominated flame retardants on human health and the environment.
Material Science: It is used in the development of flame-retardant materials for electronics and textiles.
Biochemische Analyse
Biochemical Properties
3,3’-Dibromodiphenyl ether plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in its degradation. Studies have shown that certain bacterial strains, such as Cupriavidus sp. WS, can degrade 3,3’-Dibromodiphenyl ether through a series of enzymatic reactions. The enzymes involved include BphA, BphB, and BphC, which sequentially convert 3,3’-Dibromodiphenyl ether into less harmful compounds . These interactions highlight the compound’s potential for biodegradation and its impact on microbial metabolic pathways.
Cellular Effects
The effects of 3,3’-Dibromodiphenyl ether on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,3’-Dibromodiphenyl ether can lead to endocrine disruption and neurodevelopmental toxicity in mammalian cells . It can also affect protein expression and accelerate protein degradation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 3,3’-Dibromodiphenyl ether exerts its effects through specific binding interactions with biomolecules. The degradation of 3,3’-Dibromodiphenyl ether by Cupriavidus sp. WS involves the sequential action of BphA, BphB, and BphC enzymes. BphA converts the compound into a dihydrodiol product, which is then dehydrogenated by BphB into 2,3-dihydroxydiphenyl ether. Finally, BphC decomposes this intermediate into phenol and 2-pyrone-6-carboxylic acid . These enzymatic reactions illustrate the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dibromodiphenyl ether change over time. The compound’s stability and degradation are influenced by various factors, including microbial activity and environmental conditions. Studies have shown that 3,3’-Dibromodiphenyl ether can be completely degraded by Cupriavidus sp. WS within six days without any detectable end-products . This rapid degradation suggests that the compound’s long-term effects on cellular function may be minimal in the presence of effective microbial degradation pathways.
Dosage Effects in Animal Models
The effects of 3,3’-Dibromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, 3,3’-Dibromodiphenyl ether can cause adverse effects, including endocrine disruption and neurotoxicity . These findings highlight the importance of dosage considerations in assessing the compound’s safety and potential health risks.
Metabolic Pathways
3,3’-Dibromodiphenyl ether is involved in several metabolic pathways, particularly those related to its biodegradation. The compound is metabolized by enzymes such as BphA, BphB, and BphC, which convert it into less harmful intermediates and end-products . These metabolic pathways are crucial for the compound’s detoxification and elimination from the environment.
Transport and Distribution
Within cells and tissues, 3,3’-Dibromodiphenyl ether is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to bioaccumulation and long-term exposure risks.
Subcellular Localization
The subcellular localization of 3,3’-Dibromodiphenyl ether can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its biochemical effects and potential toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3’-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3,3’-positions .
Industrial Production Methods: Industrial production of 3,3’-Dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Dibromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding phenols.
Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
Substitution: Formation of substituted diphenyl ethers.
Oxidation: Formation of bromophenols.
Reduction: Formation of diphenyl ether.
Wirkmechanismus
The mechanism of action of 3,3’-Dibromodiphenyl ether involves its interaction with biological systems. It can be metabolized by certain bacterial strains, leading to the formation of intermediate compounds such as dihydrodiols and phenols. These intermediates are further degraded through enzymatic pathways involving enzymes like biphenyl dioxygenase and dihydrodiol dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dibromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- Decabromodiphenyl ether
Comparison: 3,3’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to 4,4’-Dibromodiphenyl ether, it has different substitution positions, leading to variations in its physical and chemical properties. Tetrabromodiphenyl ethers and decabromodiphenyl ethers have higher bromine content, making them more effective as flame retardants but also more persistent in the environment .
Eigenschaften
IUPAC Name |
1-bromo-3-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSVFJIXSNRBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534622 | |
| Record name | 1,1'-Oxybis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6903-63-5 | |
| Record name | 3,3'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxybis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YBK0DM5OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


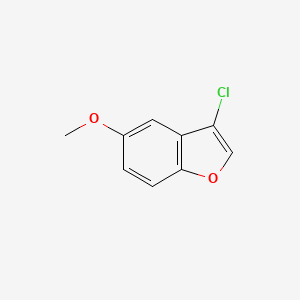
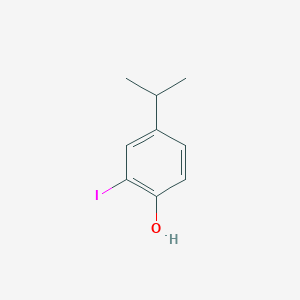
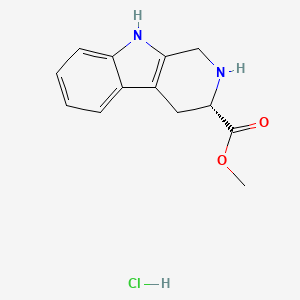
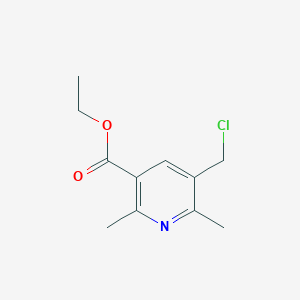
![7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1626089.png)

![1'-Benzyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1626091.png)
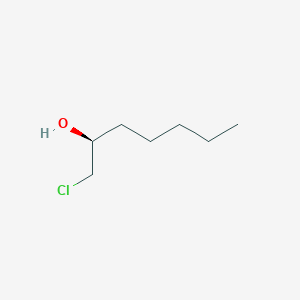
![(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine](/img/structure/B1626093.png)

